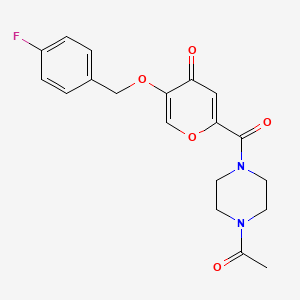
2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with structural elements similar to 2-(4-acetylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one have been synthesized and evaluated for their anticancer properties. For instance, derivatives of fluoro-substituted benzo[b]pyran have shown significant anti-lung cancer activity. These compounds were tested against various human cancer cell lines, including lung, breast, and CNS cancers, demonstrating anticancer activity at low concentrations (Hammam et al., 2005).
Analgesic and Anti-inflammatory Properties
Imidazolyl acetic acid derivatives, including compounds structurally related to the target molecule, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant activity against carrageenan-induced rat paw edema and exhibited analgesic effects in the writhing test in mice, highlighting their potential as templates for developing new anti-inflammatory and analgesic drugs (Khalifa et al., 2008).
Antimicrobial Agents
Research has also focused on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones with antibacterial properties. These compounds were synthesized from structures containing elements similar to this compound and screened for their antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Solankee & Patel, 2004).
Enzyme Inhibition
The structural features of compounds within this chemical family have been identified as critical for antagonistic activity against specific biological targets, such as Neuropeptide S (NPS). Research into substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, which share a resemblance with the compound , has highlighted their potential as potent inhibitors, underscoring the importance of structural optimization in drug development (Zhang et al., 2008).
Propiedades
IUPAC Name |
2-(4-acetylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c1-13(23)21-6-8-22(9-7-21)19(25)17-10-16(24)18(12-27-17)26-11-14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTISMJLWRJEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

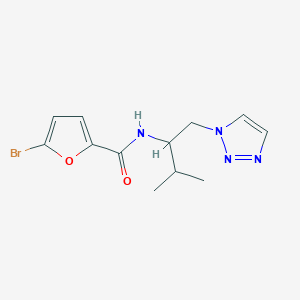
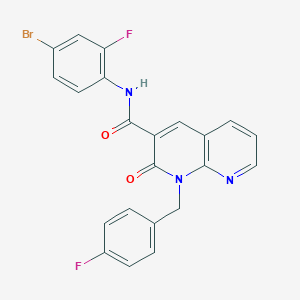
![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)

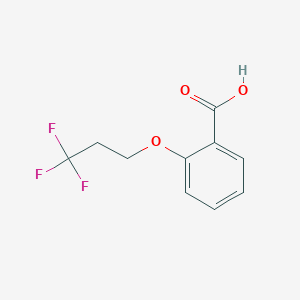
![3-(4-Bromophenyl)-6-(2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)


![N-[4-(acetylamino)phenyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507597.png)
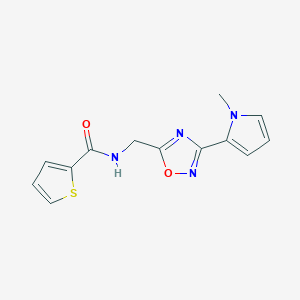
![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)